molecular formula C10H9F3N4S B2558419 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 861432-48-6

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2558419
CAS RN: 861432-48-6
M. Wt: 274.27
InChI Key: KDOKWILBIFFGKR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine, also known as CEP-26401, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it an attractive candidate for research.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, which make it an attractive candidate for further research.
Biochemical and Physiological Effects:
2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. This compound has also been shown to have a positive effect on the immune system, which makes it an attractive candidate for the development of new immunomodulatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is its high potency and selectivity, which makes it an ideal compound for use in various lab experiments. However, the limitations of this compound include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine, including the development of new drug formulations and the exploration of its potential applications in other fields such as agriculture and environmental science. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a novel compound that has shown great promise in various fields of scientific research. Its unique chemical structure and potent pharmacological properties make it an attractive candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its limitations in various experimental conditions.

Synthesis Methods

The synthesis of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves a multistep process that includes the reaction of 2-amino-4-(5-methylthiophen-2-yl)pyrimidine with trifluoromethyl ketone and hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent and catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4S/c1-5-2-3-7(18-5)6-4-8(10(11,12)13)16-9(15-6)17-14/h2-4H,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOKWILBIFFGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

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